molecular formula C22H17N3O2 B2509834 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide CAS No. 852368-00-4

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide

Cat. No.: B2509834
CAS No.: 852368-00-4
M. Wt: 355.397
InChI Key: TYIPCJHQVUNCMN-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is a complex organic compound that features an indole moiety, a phenylamino group, and an acetamide linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide are largely attributed to its indole moiety. Indoles are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders

Cellular Effects

Indole derivatives have been shown to exhibit various biologically vital properties, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial, anti-viral, and analgesic activities . These effects suggest that this compound may influence cell function in a similar manner.

Molecular Mechanism

It is known that indole derivatives can interact with various biomolecules, potentially leading to changes in gene expression

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic processes , suggesting that this compound may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the indole core, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Next, the indole derivative undergoes acylation to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the acetamide derivative with 4-aminodiphenylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)quinazolin-4(3H)-one: Another indole derivative with potential antimicrobial and anticancer activities.

    N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: A phthalimide derivative with antioxidant properties.

Uniqueness

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide, also known by its CAS number 872857-65-3, is a complex organic compound featuring an indole moiety and a phenylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antiviral, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C28H26N4O4C_{28}H_{26}N_{4}O_{4} with a molecular weight of 482.5 g/mol. The structural complexity of this compound allows it to interact with various biological targets, making it a versatile candidate for therapeutic applications.

Indole derivatives, including this compound, are known to exhibit a wide range of biological activities due to their ability to interact with multiple biochemical pathways:

  • Antiviral Activity : Indole derivatives have shown promise as inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). For instance, related compounds have demonstrated low micromolar to sub-micromolar effective concentrations (EC) against these viruses .
  • Anticancer Properties : Research indicates that indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. Studies have reported IC50 values in the nanomolar range for several indole-based compounds against human cancer cell lines such as HeLa and A549 .
  • Anti-inflammatory Effects : The indole structure is associated with anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.

Biological Activity Data Table

Biological Activity Target Effect Reference
AntiviralRSV, IAVLow micromolar EC
AnticancerVarious cancer cell linesIC50 values < 0.5 µM
Anti-inflammatoryCytokine pathwaysModulation of inflammatory response

Case Studies

  • Antiviral Efficacy : In a study exploring the antiviral effects of indole derivatives, compounds structurally similar to this compound were synthesized and evaluated for their activity against RSV and IAV. Among the tested compounds, several exhibited significant antiviral activity with effective concentrations indicating their potential as therapeutic agents against viral infections .
  • Cancer Cell Line Studies : A series of indole derivatives were tested against various cancer cell lines including MDA-MB-231 (breast cancer), SMMC-7721 (hepatocellular carcinoma), and HeLa (cervical cancer). The results showed that certain derivatives had IC50 values ranging from 0.08 µM to 0.42 µM, demonstrating potent anticancer activity while exhibiting lower cytotoxicity towards normal cells .

Pharmacokinetics

The structural features of this compound suggest good bioavailability due to the presence of the indole nucleus, which is commonly found in many biologically active compounds. The compound's pharmacokinetic profile is still under investigation but is expected to follow typical patterns observed in similar indole derivatives.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-21(19-14-23-20-9-5-4-8-18(19)20)22(27)25-17-12-10-16(11-13-17)24-15-6-2-1-3-7-15/h1-14,23-24H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIPCJHQVUNCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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